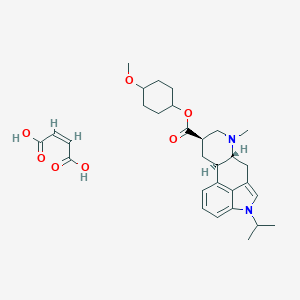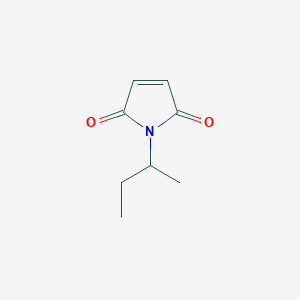
1-(3,4-Dihydro-2H-1,4-thiazin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure consists of a six-membered ring containing nitrogen and sulfur atoms, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature, followed by gentle stirring at 80°C, can yield the desired thiazine derivative .
Industrial Production Methods
Industrial production methods for 6-Acetyl-2,3-dihydro-1,4-thiazine often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the compound.
化学反応の分析
Types of Reactions
6-Acetyl-2,3-dihydro-1,4-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Acetyl-2,3-dihydro-1,4-thiazine can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
科学的研究の応用
6-Acetyl-2,3-dihydro-1,4-thiazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6-Acetyl-2,3-dihydro-1,4-thiazine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-Acetyl-1-pyrroline
- 6-Acetyl-1,2,3,4-tetrahydropyridine
- 2-Acetyl-2-thiazoline
Uniqueness
6-Acetyl-2,3-dihydro-1,4-thiazine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
101417-25-8 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-1,4-thiazin-6-yl)ethanone |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6-4-7-2-3-9-6/h4,7H,2-3H2,1H3 |
InChIキー |
PKEPXWNGYHVFFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNCCS1 |
正規SMILES |
CC(=O)C1=CNCCS1 |
同義語 |
Ethanone, 1-(3,4-dihydro-2H-1,4-thiazin-6-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)

![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)




![1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B10791.png)


